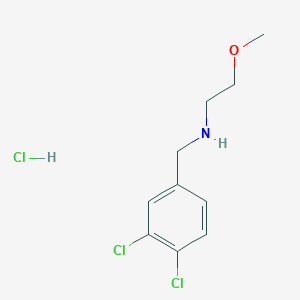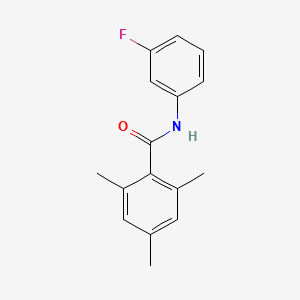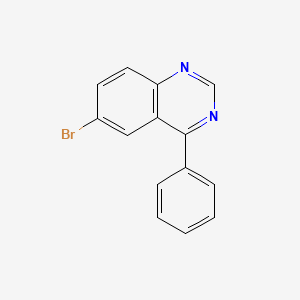![molecular formula C19H17ClN4O2 B5358834 2-(4-chlorophenyl)-4-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5358834.png)
2-(4-chlorophenyl)-4-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-4-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CPI-613 and has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of CPI-613 involves the inhibition of two mitochondrial enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes are involved in the production of energy in the form of ATP in the mitochondria of cells. By inhibiting these enzymes, CPI-613 disrupts the energy metabolism of cancer cells, leading to their death.
Biochemical and Physiological Effects
CPI-613 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on energy metabolism, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response against cancer cells.
实验室实验的优点和局限性
One of the advantages of using CPI-613 in lab experiments is its selectivity for cancer cells. This makes it a promising candidate for the development of targeted therapies for cancer. However, one of the limitations of using CPI-613 is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on CPI-613. One area of interest is the development of combination therapies that incorporate CPI-613 with other drugs to enhance its efficacy. Another potential direction is the investigation of CPI-613 in the treatment of other diseases, such as metabolic disorders and neurodegenerative diseases.
Overall, CPI-613 is a promising compound that has shown significant potential in scientific research. Its unique mechanism of action and selectivity for cancer cells make it a promising candidate for the development of targeted therapies for cancer and other diseases.
合成方法
The synthesis of CPI-613 involves the reaction of 4-chloroaniline with 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid, followed by the addition of morpholine and acetic anhydride. The resulting compound is then purified using column chromatography to obtain CPI-613 in high purity.
科学研究应用
CPI-613 has been extensively studied for its potential applications in the treatment of cancer. It has been shown to selectively target cancer cells by inhibiting the mitochondrial enzymes that are responsible for energy production in these cells. This leads to the disruption of the energy metabolism of cancer cells and ultimately results in their death.
属性
IUPAC Name |
[2-(4-chlorophenyl)morpholin-4-yl]-(3-pyridin-4-yl-1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-15-3-1-14(2-4-15)18-12-24(9-10-26-18)19(25)17-11-16(22-23-17)13-5-7-21-8-6-13/h1-8,11,18H,9-10,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRNLYDUOJPBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=NN2)C3=CC=NC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino]-1-piperidinyl}nicotinonitrile](/img/structure/B5358766.png)

![4-amino-N-{4-[2-(2,4-dichlorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5358791.png)



![5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5358815.png)

![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5358831.png)
![(1R*,2R*,6S*,7S*)-4-[5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5358839.png)
![4-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5358847.png)
![4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5358859.png)
![N,N-diethyl-1-[7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B5358862.png)